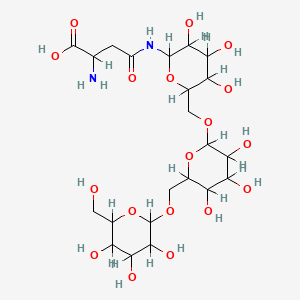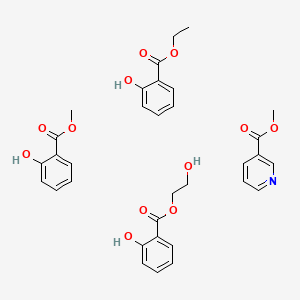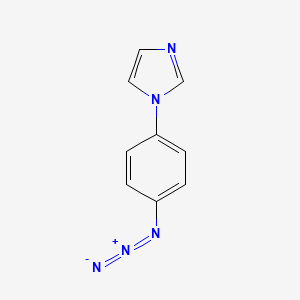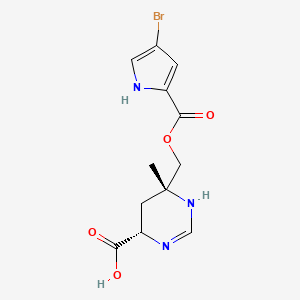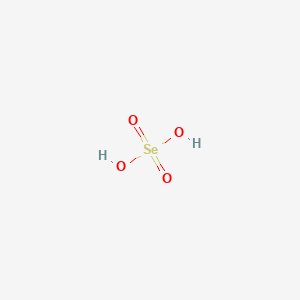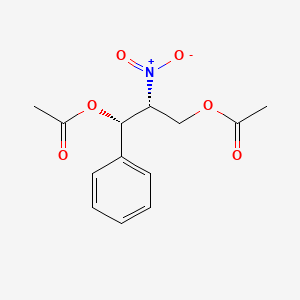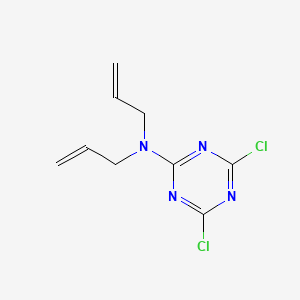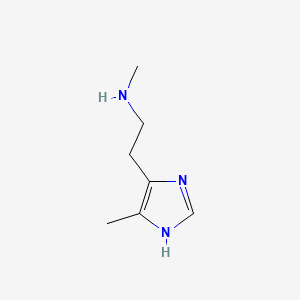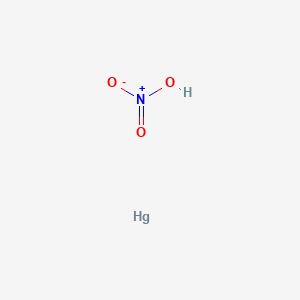
2,3,6-Trichlorobiphenyl
Overview
Description
2,3,6-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which consists of 209 congeners. It is a synthetic organic compound with the formula C12H7Cl3 and a molecular weight of 257.543 . It is one of the many PCBs that were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects .
Molecular Structure Analysis
The molecular structure of this compound consists of two benzene rings (biphenyl) with three chlorine atoms attached . The IUPAC Standard InChI is InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H .
Chemical Reactions Analysis
This compound is incompatible with acid chlorides, acid anhydrides, and oxidizing agents . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .
Physical And Chemical Properties Analysis
This compound appears as colorless needles or purple crystalline solid . It is insoluble in water and may be hygroscopic . It has a taste threshold concentration of 0.0005 mg/L and an odor threshold concentration (detection) of 0.3 mg .
Scientific Research Applications
Metabolism in Plants
- 2,3,6-Trichlorobiphenyl has been studied for its metabolism in marsh plants like Veronica Beccabunga. Research found that it is metabolized into monohydroxy derivatives in both free and conjugated forms in plant tissues (Moza et al., 1976).
Photolytic Dechlorination
- The compound undergoes photolytic dechlorination in alkaline and neutral alcoholic solutions. This study helps in understanding the reactivity and selectivity towards dechlorination of chlorobiphenyls (Nishiwaki et al., 1979).
Synthesis and Labeling
- Research has been conducted on the synthesis of this compound, including the development of methods for labeling the compound with carbon-14 for further study (Bergman & Wachtmeister, 1977).
Analytical Determination
- Techniques such as adsorptive stripping voltammetry have been developed for determining the concentration of trichlorobiphenyl in solutions, which is significant for environmental monitoring (Lam & Kopanica, 1984).
Microbial Dechlorination
- Studies have demonstrated that microorganisms can metabolically dechlorinate this compound, highlighting its potential biodegradation in the environment (Van Dort & Bedard, 1991).
Mercapturic Acid Pathway Metabolism
- The metabolism of this compound through the mercapturic acid pathway has been observed, contributing to our understanding of how this compound is processed biologically (Bakke et al., 1982).
Environmental Fate in Model Ecosystems
- Research involving model ecosystems shows how trichlorobiphenyls like this compound degrade and magnify ecologically, providing insights into environmental persistence and toxicity (Metcalf et al., 1975).
Mechanism of Action
- Role : Activation of AhR leads to altered gene transcription, particularly the induction of hepatic Phase I and Phase II enzymes (such as cytochrome P450), affecting cellular function .
- Resulting Changes : Altered gene expression, especially in hepatic enzymes, can impact metabolism and detoxification processes .
- Downstream Effects : Induction of hepatic enzymes affects the metabolism of various compounds, potentially leading to toxicity or altered cellular responses .
- Impact on Bioavailability : Lipophilicity enhances tissue distribution but also contributes to bioaccumulation .
- Cellular Effects : Disruption of normal cellular processes due to changes in metabolism and detoxification .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
2,3,6-Trichlorobiphenyl may be harmful by inhalation or ingestion . It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Prolonged contact may result in severe burns and destruction of tissue . Chronic exposure can cause digestive disturbances, nervous disorders, skin eruptions, dermatitis, liver damage, and kidney damage . It is also toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Biochemical Analysis
Biochemical Properties
2,3,6-Trichlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P-450 enzymes, which catalyze its metabolism into polar metabolites . These metabolites can undergo conjugation with glutathione and glucuronic acid, facilitating their excretion from the body. Additionally, this compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator that regulates the expression of multiple phase I and II xenobiotic metabolizing enzymes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This compound also affects the immune system, liver, stomach, and kidneys, leading to conditions such as chloracne, rashes, jaundice, edema, anemia, and impaired reproduction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic metabolizing enzymes . Additionally, this compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to this compound can lead to chronic health effects, including liver, stomach, and kidney damage, as well as changes in the immune system and behavioral alterations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can cause subtle changes in cellular function and metabolism. At higher doses, this compound can lead to toxic effects, including liver damage, jaundice, and impaired reproduction . These threshold effects highlight the importance of understanding the dosage-dependent impact of this compound in biological systems.
Metabolic Pathways
This compound is involved in metabolic pathways that include its metabolism by cytochrome P-450 enzymes to polar metabolites . These metabolites can undergo conjugation with glutathione and glucuronic acid, facilitating their excretion from the body. The slow metabolism of PCBs, including this compound, contributes to their persistence and bioaccumulation in the environment .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues due to its hydrophobic nature . The distribution of this compound within the body can influence its localization and accumulation, leading to potential toxic effects in specific organs and tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can localize to cellular membranes and other compartments, where it interacts with specific biomolecules . The targeting signals and post-translational modifications of this compound can direct it to specific compartments or organelles, influencing its biochemical and toxic effects .
properties
IUPAC Name |
1,2,4-trichloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-7-10(14)12(15)11(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVROLHVSYNLFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073557 | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55702-45-9 | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55702-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VJD2XZ97E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



